molecular formula C14H18FNO B13416942 1-(2-Fluorophenyl)-2-(2-methylpiperidin-1-yl)ethan-1-one CAS No. 571152-98-2

1-(2-Fluorophenyl)-2-(2-methylpiperidin-1-yl)ethan-1-one

Katalognummer: B13416942
CAS-Nummer: 571152-98-2
Molekulargewicht: 235.30 g/mol
InChI-Schlüssel: LBWBSVPWFFGJEC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Fluorophenyl)-2-(2-methylpiperidin-1-yl)ethan-1-one is an organic compound that belongs to the class of ketones It features a fluorophenyl group and a methylpiperidinyl group attached to an ethanone backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Fluorophenyl)-2-(2-methylpiperidin-1-yl)ethan-1-one typically involves the following steps:

    Formation of the Fluorophenyl Intermediate: The starting material, 2-fluorobenzene, undergoes a Friedel-Crafts acylation reaction with an appropriate acyl chloride to form 2-fluoroacetophenone.

    Formation of the Piperidine Intermediate: 2-methylpiperidine is synthesized through the hydrogenation of 2-methylpyridine.

    Coupling Reaction: The final step involves the coupling of 2-fluoroacetophenone with 2-methylpiperidine under basic conditions to form the target compound.

Industrial Production Methods

In an industrial setting, the synthesis might be scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

1-(2-Fluorophenyl)-2-(2-methylpiperidin-1-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids.

    Reduction: The ketone group can be reduced to form secondary alcohols.

    Substitution: The fluorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: 2-fluorobenzoic acid.

    Reduction: 1-(2-fluorophenyl)-2-(2-methylpiperidin-1-yl)ethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for potential therapeutic effects, such as analgesic or anti-inflammatory properties.

    Industry: Used in the development of new materials or as a precursor in chemical manufacturing.

Wirkmechanismus

The mechanism of action of 1-(2-Fluorophenyl)-2-(2-methylpiperidin-1-yl)ethan-1-one depends on its specific application. In medicinal chemistry, it might interact with specific receptors or enzymes, modulating their activity. The fluorophenyl group can enhance binding affinity, while the piperidine moiety can influence the compound’s pharmacokinetic properties.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-(2-Chlorophenyl)-2-(2-methylpiperidin-1-yl)ethan-1-one: Similar structure but with a chlorine atom instead of fluorine.

    1-(2-Fluorophenyl)-2-(2-ethylpiperidin-1-yl)ethan-1-one: Similar structure but with an ethyl group instead of a methyl group on the piperidine ring.

Uniqueness

1-(2-Fluorophenyl)-2-(2-methylpiperidin-1-yl)ethan-1-one is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the metabolic stability and lipophilicity of the compound, making it a valuable scaffold in drug design.

Eigenschaften

CAS-Nummer

571152-98-2

Molekularformel

C14H18FNO

Molekulargewicht

235.30 g/mol

IUPAC-Name

1-(2-fluorophenyl)-2-(2-methylpiperidin-1-yl)ethanone

InChI

InChI=1S/C14H18FNO/c1-11-6-4-5-9-16(11)10-14(17)12-7-2-3-8-13(12)15/h2-3,7-8,11H,4-6,9-10H2,1H3

InChI-Schlüssel

LBWBSVPWFFGJEC-UHFFFAOYSA-N

Kanonische SMILES

CC1CCCCN1CC(=O)C2=CC=CC=C2F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.